N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
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Description
N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C26H19ClN4O and its molecular weight is 438.92. The purity is usually 95%.
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Biological Activity
N-([1,1'-biphenyl]-2-yl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article aims to consolidate findings related to its synthesis, biological activity, structure-activity relationships (SAR), and therapeutic potential based on diverse research sources.
1. Chemical Structure and Properties
The compound's molecular formula is C20H17ClN4 with a molecular weight of approximately 364.83 g/mol. The structural features include a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.
2. Synthesis
The synthesis of this compound typically involves multi-step reactions including the formation of the pyrazole ring and subsequent functionalization to introduce the biphenyl and chloro groups. Various synthetic methodologies have been explored to optimize yield and purity.
3.1 Anticancer Activity
Research has indicated that compounds related to pyrazolo[3,4-b]pyridine derivatives exhibit notable anticancer properties. A study focusing on similar structures demonstrated that modifications at specific positions on the pyrazole ring can significantly enhance antitumor activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. For instance, derivatives with electron-withdrawing groups showed improved potency compared to their unsubstituted counterparts .
3.2 Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, particularly against Mycobacterium tuberculosis (Mtb). Compounds with similar structural frameworks have shown varying degrees of inhibitory activity against Mtb strains. The presence of halogen substituents (like chlorine) in the aromatic rings has been correlated with enhanced activity due to increased lipophilicity and electronic effects .
4. Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Substituent Effects : The introduction of different substituents on the pyrazole ring significantly affects potency. Electron-withdrawing groups tend to enhance activity compared to electron-donating groups.
Substituent Type | Effect on Activity |
---|---|
Electron-withdrawing (e.g., Cl) | Increased potency |
Electron-donating (e.g., alkyl groups) | Decreased potency |
5. Case Studies
Several case studies have highlighted the efficacy of pyrazolo[3,4-b]pyridine derivatives:
Case Study 1 : A derivative with a similar structure was tested against MCF-7 cells and exhibited an IC50 value of 11 µM, indicating strong anticancer activity. This suggests that structural modifications can lead to significant improvements in therapeutic efficacy .
Case Study 2 : Another study focused on anti-tubercular activities showed that modifications in the aromatic system could lead to compounds with IC50 values as low as 7 µM against Mtb strains. This underscores the importance of aromaticity and substituent effects on biological outcomes .
6. Conclusion
This compound demonstrates promising biological activities, particularly in anticancer and antimicrobial domains. Ongoing research into its structure and modifications may yield even more potent derivatives suitable for therapeutic applications.
Further studies are warranted to explore its full potential and mechanisms of action in various biological contexts, paving the way for novel drug development based on this scaffold.
Properties
IUPAC Name |
4-chloro-3-methyl-1-phenyl-N-(2-phenylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19ClN4O/c1-17-23-24(27)21(16-28-25(23)31(30-17)19-12-6-3-7-13-19)26(32)29-22-15-9-8-14-20(22)18-10-4-2-5-11-18/h2-16H,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIMYLWRMUVJEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=NC=C(C(=C12)Cl)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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